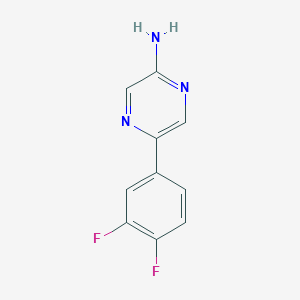
3-Methyl-2-(pentafluorobenzoyl)pyridine
Übersicht
Beschreibung
3-Methyl-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO. Its molecular weight is 287.19 . The IUPAC name for this compound is (3-methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(pentafluorobenzoyl)pyridine is 1S/C13H6F5NO/c1-5-3-2-4-19-12(5)13(20)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H,1H3 . This code provides a textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Pyridine Derivatives
“3-Methyl-2-(pentafluorobenzoyl)pyridine” could potentially be used in the synthesis of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Antiviral and Anticancer Applications
Fused pyridine derivatives, which could potentially be synthesized using “3-Methyl-2-(pentafluorobenzoyl)pyridine”, are found in the structures of many antiviral and anticancer drugs .
Antibacterial, Antifungal, and Anti-inflammatory Applications
Apart from antiviral and anticancer applications, fused pyridine derivatives are also found in substances with antibacterial, antifungal, and anti-inflammatory activities .
Antimalarial Applications
Fused pyridine derivatives, which could potentially be synthesized using “3-Methyl-2-(pentafluorobenzoyl)pyridine”, are also found in substances with antimalarial activities .
Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity
The incorporation of fused pyridine derivatives into compounds can contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds .
Chemosensor Applications
Pyridine derivatives have been used in the synthesis of chemosensors. For example, a chemosensor based on a pyridine derivative was synthesized and found to detect formaldehyde through fluorescence enhancement .
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-3-2-4-19-12(5)13(20)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHWSJMRCXILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pentafluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




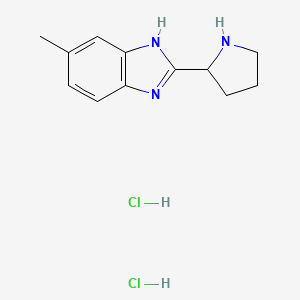
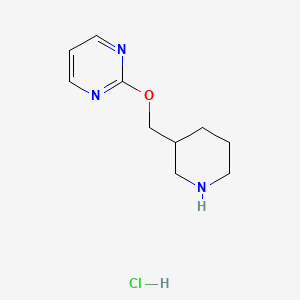
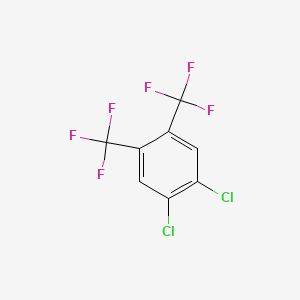
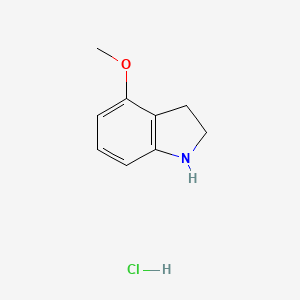
![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)
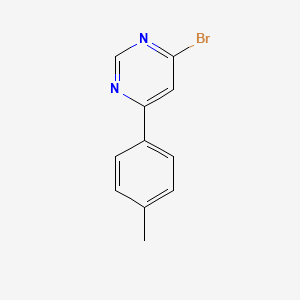

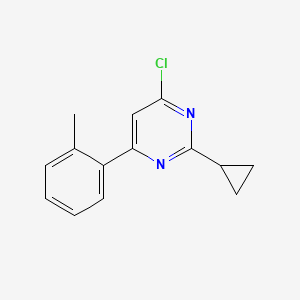

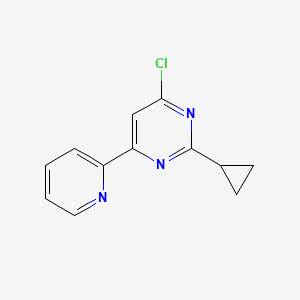
![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)
